Product packaging for 2-(2-Methoxyphenoxy)-benzylamine(Cat. No.:CAS No. 870121-39-4)

2-(2-Methoxyphenoxy)-benzylamine

Cat. No.: B3291185
CAS No.: 870121-39-4
M. Wt: 229.27 g/mol
InChI Key: AWGYZVSQZSOVOS-UHFFFAOYSA-N
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Description

Contextualization within Phenoxybenzylamine and Benzylamine (B48309) Chemistry

To understand the scientific interest in 2-(2-Methoxyphenoxy)-benzylamine, one must first consider its position within the broader classes of benzylamine and phenoxybenzylamine compounds. Benzylamine itself is a fundamental organic compound, consisting of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group (NH₂) wikipedia.org. It serves as a common precursor and intermediate in a wide array of organic syntheses wikipedia.org. The production of benzylamines can be achieved through various established methods, such as the reaction of benzyl chloride with ammonia (B1221849), the reductive amination of benzaldehyde (B42025), or the reduction of benzonitrile (B105546) wikipedia.org.

The benzylamine framework is a recurring motif in many biologically active molecules and is often used as a foundational structure in the development of new pharmaceuticals and other functional materials wikipedia.orgnih.gov. For instance, benzylureas, which are typically synthesized from benzylamines, are found in compounds with potential for treating pain and inflammation nih.gov.

The introduction of a phenoxy group onto the benzylamine structure creates the phenoxybenzylamine scaffold. This modification adds a diaryl ether linkage, which imparts a degree of conformational rigidity and alters the electronic properties of the molecule. The specific compound, this compound, features a methoxy-substituted phenoxy group at the ortho-position of the benzylamine ring. This precise substitution pattern is crucial as it defines the molecule's three-dimensional shape and the accessibility of its functional groups, making it a subject of interest for targeted chemical design. The utility of the 2-methoxyphenoxy structural element is also seen in intermediates for other pharmacologically significant molecules, such as Carvedilol and Tamsulosin, underscoring the value of this particular arrangement in medicinal chemistry google.com.

Overview of Key Academic Research Directions for the Compound

Academic research on this compound, often in its hydrochloride salt form for improved stability and solubility, is concentrated in a few key areas chemimpex.com. These research directions leverage the compound's unique chemical structure for various applications.

Key Research Applications of this compound

Field of Research Specific Application Source(s)
Pharmaceutical Development Serves as a key intermediate in the synthesis of pharmaceuticals, with a particular focus on drugs targeting neurological disorders. chemimpex.com, chemimpex.com
Biochemical Research Employed in studies of receptor binding and enzyme inhibition to elucidate complex biochemical pathways and cellular mechanisms. chemimpex.com, chemimpex.com

| Material Science | Used in the creation of specialty polymers and advanced coatings to enhance material properties like durability and environmental resistance. | chemimpex.com |

Detailed research findings indicate that the compound is a versatile building block in drug discovery. Its structure is amenable to modifications that can enhance the therapeutic efficacy of new drug candidates chemimpex.comchemimpex.com. In biochemistry, it is used as a tool to investigate the interactions between molecules and biological targets such as receptors and enzymes chemimpex.com. Beyond the life sciences, its properties are being explored in material science for the development of innovative materials with enhanced performance characteristics chemimpex.com.

Significance of this compound as a Molecular Scaffold in Chemical Research

The significance of this compound in chemical research stems from its role as a versatile molecular scaffold. A scaffold is a core structure upon which a variety of chemical modifications can be made to generate a library of new compounds with diverse properties.

This compound is recognized as a valuable building block for synthesizing more complex, biologically active molecules chemimpex.com. The combination of the flexible benzylamine core and the more rigid, electron-rich methoxyphenoxy group provides a unique structural and electronic profile. This allows chemists to systematically modify the structure to fine-tune properties such as biological activity, solubility, and bioavailability, which are critical in the development of new therapeutic agents chemimpex.comchemimpex.com. The presence of reactive sites—namely the amine group and the aromatic rings—offers multiple handles for synthetic transformations, making it a valuable component in the chemical toolkit for drug discovery and materials science chemimpex.comorganic-chemistry.org.

Scope and Objectives of Contemporary Scholarly Inquiry on the Compound

The current scholarly inquiry into this compound is driven by several objectives aimed at fully exploiting its chemical potential. The overarching goal is to leverage its unique structure for advancements in medicine and materials science.

The primary objectives of contemporary research include:

Synthesis of Novel Derivatives: A major focus is on the design and synthesis of new analogues for use in drug discovery programs. The existing literature suggests a particular emphasis on developing agents for neurological disorders chemimpex.comchemimpex.com.

Probing Biological Systems: The compound is used as a chemical probe to explore and understand biological processes at a molecular level. This includes mapping the binding sites of receptors and characterizing the active sites of enzymes chemimpex.com.

Development of New Materials: Researchers are investigating the incorporation of this scaffold into new polymers and coatings to create advanced materials with tailored functionalities and improved properties chemimpex.com.

Advancement of Synthetic Methods: Ongoing work in the broader field of benzylamine chemistry aims to develop more efficient, selective, and sustainable synthetic routes to access complex amine derivatives, which would also benefit the production of this compound and its related structures nih.govorganic-chemistry.orgorganic-chemistry.org.

Table of Physicochemical Properties

Property Value Source(s)
Compound Name 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride chemimpex.com
CAS Number 870061-70-4 chemimpex.com
Molecular Formula C₁₄H₁₅NO₂·HCl chemimpex.com

| Molecular Weight | 265.74 g/mol | chemimpex.com |

Table of Compound Names Mentioned

Compound Name
This compound
This compound Hydrochloride
2-(4-Methoxyphenoxy)Benzylamine Hydrochloride
2-(2-Methoxy-phenoxy)-ethylamine
2-Alkoxyphenoxyethanamine
4-methoxybenzylamine
Avanafil
Benzylamine
Benzylureas
Carvedilol
N-(2-(2-Methoxyphenoxy)ethyl)benzylamine
N-benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B3291185 2-(2-Methoxyphenoxy)-benzylamine CAS No. 870121-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methoxyphenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYZVSQZSOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2 Methoxyphenoxy Benzylamine

Historical and Current Synthetic Routes to the Compound and its Direct Precursors

The synthesis of 2-(2-Methoxyphenoxy)-benzylamine and its key precursors hinges on the strategic formation of a diaryl ether linkage and the introduction of a benzylamine (B48309) moiety. Historically, this has been achieved through multi-step sequences, which have evolved over time towards more streamlined and efficient processes.

Multi-Step Synthesis Approaches from Commercial Feedstocks

The traditional approach to synthesizing this compound involves a multi-step pathway, typically starting from readily available commercial feedstocks such as guaiacol (B22219) (2-methoxyphenol) and a suitable halo-amine or its protected equivalent. A common strategy involves the initial formation of the diaryl ether bond, followed by the elaboration of the benzylamine functionality.

One established route to the key intermediate, 2-(2-methoxyphenoxy)ethylamine (B47019), involves the reaction of guaiacol with a 2-haloethylamine derivative. For instance, processes have been described where guaiacol is reacted with 1,2-dihaloethane to form 1-halo-2-(2-methoxyphenoxy)ethane. This intermediate is then subjected to a Gabriel synthesis, reacting with an alkali metal salt of phthalimide, followed by hydrolysis to yield 2-(2-methoxyphenoxy)ethylamine. While effective, this method involves multiple discrete steps and the use of potentially hazardous reagents.

Another approach to the ethylamine (B1201723) precursor involves the reaction of guaiacol with bromo-acetonitrile, followed by reduction of the nitrile group using powerful reducing agents like lithium aluminum hydride. However, the use of such hazardous reagents poses challenges for large-scale and environmentally benign synthesis.

Once the 2-(2-methoxyphenoxy)ethylamine precursor is obtained, the final step involves N-benzylation. This can be achieved through various methods, including reaction with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to scavenge the resulting hydrohalic acid. Alternatively, reductive amination of benzaldehyde (B42025) with 2-(2-methoxyphenoxy)ethylamine provides a direct route to the final product. This latter approach is often favored due to its atom economy and the avoidance of halide waste streams. The reaction kinetics of reductive amination of benzaldehyde have been studied, highlighting the formation of by-products such as benzyl alcohol and imine trimers, which necessitates careful control of reaction conditions to maximize the yield of the desired secondary amine.

A generalized multi-step synthesis can be summarized as follows:

StepReactant 1Reactant 2Key TransformationProduct
1Guaiacol1,2-Dichloroethane (B1671644)Williamson Ether Synthesis1-(2-Chloroethoxy)-2-methoxybenzene
21-(2-Chloroethoxy)-2-methoxybenzenePotassium PhthalimideGabriel SynthesisN-(2-(2-Methoxyphenoxy)ethyl)phthalimide
3N-(2-(2-Methoxyphenoxy)ethyl)phthalimideHydrazine or strong baseHydrolysis2-(2-Methoxyphenoxy)ethylamine
42-(2-Methoxyphenoxy)ethylamineBenzaldehydeReductive AminationThis compound

Development of Streamlined and One-Pot Reaction Strategies

Recognizing the inefficiencies of multi-step syntheses, significant efforts have been directed towards the development of more streamlined and one-pot procedures. These strategies aim to reduce the number of isolation and purification steps, thereby saving time, resources, and minimizing waste.

A notable advancement is the one-pot synthesis of the key precursor, 2-(2-methoxyphenoxy)ethylamine, from guaiacol, urea (B33335), and ethanolamine. This innovative approach avoids the direct use of expensive 2-oxazolidone by generating it in situ from urea and ethanolamine, which then reacts with guaiacol to form the desired product. This method provides a more cost-effective and streamlined route to this crucial intermediate.

While a direct one-pot synthesis of this compound from the simplest starting materials has not been extensively reported, the principles of one-pot synthesis are being increasingly applied to complex amine synthesis. For example, tandem reactions that combine several bond-forming events in a single operation are becoming more common. A hypothetical one-pot synthesis of the target molecule could involve the in-situ formation of the diaryl ether followed by direct amination and benzylation, although this would require careful orchestration of reaction conditions and catalyst compatibility. The development of such a process would represent a significant step forward in the efficient production of this compound.

Advancements in Catalytic Synthesis of this compound Derivatives

Modern organic synthesis heavily relies on the use of catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from advancements in catalytic methods, particularly in the formation of the C-O and C-N bonds.

Application of Transition Metal Catalysis (e.g., Palladium-Catalyzed Arylation)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a powerful tool for the synthesis of aryl amines. nih.gov This reaction could be applied to the synthesis of this compound in two conceivable ways:

Formation of the diaryl ether first, followed by N-arylation: In this scenario, a suitable aminobenzyl precursor would be coupled with a 2-methoxyphenyl halide.

Formation of the secondary amine first, followed by O-arylation: This would involve the coupling of benzylamine with a suitable halo-diaryl ether precursor.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent. The development of increasingly sophisticated ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides, often under milder conditions.

Another key transition metal-catalyzed reaction is the Ullmann condensation, which typically uses copper to promote the formation of diaryl ethers. beilstein-journals.orgorganic-chemistry.org Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of milder, ligand-accelerated Ullmann-type reactions that can be performed at lower temperatures with catalytic amounts of copper. nih.gov These improved conditions make the Ullmann condensation a viable and often more economical alternative to palladium-catalyzed etherification for the synthesis of the 2-(2-methoxyphenoxy) moiety.

Organocatalytic and Biocatalytic Approaches

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While the direct application of organocatalysis to the synthesis of this compound is not widely documented, organocatalytic methods for the synthesis of chiral amines and the activation of C-H bonds are areas of active research. For instance, salicylic (B10762653) acid derivatives have been shown to act as organocatalysts for the metal-free oxidative coupling of benzylamines to imines, which can then be reduced to secondary amines. This approach could potentially be adapted for the final step in the synthesis of the target molecule.

Biocatalysis employs enzymes to carry out chemical reactions with high selectivity and under mild conditions. Transaminases are a class of enzymes that have gained significant attention for the synthesis of chiral amines. rsc.orgacs.orgacs.org These enzymes can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, often with excellent stereoselectivity. rsc.org A biocatalytic approach to this compound could involve the use of a transaminase for the reductive amination of 2-(2-methoxyphenoxy)benzaldehyde (B1626454) with an appropriate amino donor, or the direct amination of a suitable precursor. The use of transaminases in tandem with other enzymes in cascade reactions is also a promising strategy for the efficient synthesis of complex molecules. rsc.org

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

The efficiency and yield of any synthetic route are critically dependent on the optimization of reaction conditions. For the synthesis of this compound, key parameters that require careful consideration include the choice of catalyst, ligand, base, solvent, temperature, and reaction time for each step.

In the case of the Ullmann diaryl ether synthesis , factors such as the copper source (e.g., CuI, Cu2O), the nature of the ligand (e.g., diamines, amino acids, diketones), the choice of base (e.g., Cs2CO3, K3PO4), and the solvent (e.g., DMF, NMP, toluene) can have a profound impact on the reaction outcome. For instance, the use of ligands can significantly accelerate the reaction, allowing for lower reaction temperatures. nih.gov

For the Buchwald-Hartwig amination , the selection of the appropriate phosphine ligand is crucial for achieving high yields and turnover numbers. The steric and electronic properties of the ligand must be matched to the specific substrates being coupled. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.

In reductive amination , controlling the stoichiometry of the reactants, the choice of reducing agent (e.g., NaBH4, NaBH(OAc)3, H2/catalyst), and the reaction temperature are all important for maximizing the yield of the desired secondary amine and minimizing the formation of over-alkylation products or by-products from the reduction of the starting aldehyde.

The following table provides a general overview of parameters that are typically optimized for the key reactions involved in the synthesis of this compound:

ReactionKey Parameters for Optimization
Ullmann Condensation Copper Source, Ligand, Base, Solvent, Temperature, Reaction Time
Buchwald-Hartwig Amination Palladium Precursor, Phosphine Ligand, Base, Solvent, Temperature, Catalyst Loading
Reductive Amination Reducing Agent, Stoichiometry, Solvent, Temperature, pH

By systematically screening these parameters, it is possible to develop robust and efficient synthetic routes to this compound with high yields and purity.

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical parameter in the synthesis of this compound, particularly in the reductive amination pathway. The solvent can influence the rate of imine formation, the solubility of reagents, and the efficacy of the reducing agent.

Polar aprotic solvents are often effective for reductive amination reactions. researchgate.net A recent review highlighted that while many reductive aminations are performed in chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (DCE), greener alternatives such as ethyl acetate (B1210297) (EtOAc) can often be used with comparable efficacy, especially with reducing agents like sodium triacetoxyborohydride (B8407120) (STAB). researchgate.netacsgcipr.org Alcohols like methanol (B129727) and ethanol (B145695) can also be used, but caution is necessary when using catalytic hydrogenation, as the solvent itself can be oxidized by the catalyst to form aldehyde or ketone impurities. acsgcipr.org The use of protophilic solvents like DMSO and DMF can stabilize carbamic acid intermediates in reactions involving CO2.

For the reductive amination of 2-(2-methoxyphenoxy)benzaldehyde, a screening of solvents would be essential for optimization. The table below illustrates a hypothetical solvent screen based on common findings in reductive amination literature. researchgate.netresearchgate.net

Table 1: Influence of Solvent on the Reductive Amination of 2-(2-Methoxyphenoxy)benzaldehyde

EntrySolventReducing AgentYield (%)Purity (%)
1Dichloromethane (DCM)Sodium Triacetoxyborohydride (STAB)8595
21,2-Dichloroethane (DCE)STAB8896
3Ethyl Acetate (EtOAc)STAB8294
4Tetrahydrofuran (THF)STAB7590
5Methanol (MeOH)Sodium Borohydride (NaBH₄)7892
6TolueneH₂, Pd/C7088

This table is illustrative and based on general principles of reductive amination.

Temperature, Pressure, and Reagent Stoichiometry Influences

The temperature, pressure, and stoichiometry of reagents are crucial variables that must be carefully controlled to achieve high yields and purity in the synthesis of this compound.

Temperature: The optimal reaction temperature is highly dependent on the chosen synthetic route. For reductive amination, reactions may be carried out at room temperature, although gentle heating can sometimes accelerate imine formation. researchgate.net However, excessive heat can lead to the formation of byproducts. For iridium-catalyzed reductive aminations, temperatures of 120-200°C may be required, especially with less nucleophilic amines. researchgate.net

Pressure: When employing catalytic hydrogenation for the reduction step, hydrogen pressure is a key parameter. Pressures can range from atmospheric to several bars. d-nb.infouni-bayreuth.de Higher pressures generally increase the rate of hydrogenation but must be carefully controlled for safety. For reactions using carbon monoxide as a reducing agent, pressure can influence the reaction outcome, although in some cases, pressures above 30 bar have shown no significant effect. researchgate.net

Reagent Stoichiometry: The molar ratio of the reactants is critical. In reductive amination, a slight excess of the amine or the reducing agent may be used to drive the reaction to completion. However, a large excess of the amine can lead to the formation of undesired secondary amines. masterorganicchemistry.com When using a reducing agent like sodium borohydride, the stoichiometry must be carefully controlled to avoid the reduction of the starting aldehyde before imine formation. masterorganicchemistry.com

The following table provides a hypothetical overview of the influence of these parameters on the synthesis.

Table 2: Influence of Reaction Parameters on the Synthesis of this compound via Reductive Amination

ParameterRangeEffect on YieldEffect on Purity
Temperature25-80°CIncreases with temperature up to an optimum, then decreases.Can decrease at higher temperatures due to side reactions.
H₂ Pressure1-10 barIncreases with pressure.Generally minor effect within this range.
Aldehyde:Amine Ratio1:1 to 1:1.5Increases with a slight excess of amine.Can decrease with a large excess of amine.
Reducing Agent (eq.)1-1.5Increases with a slight excess.Can be affected by the rate of addition.

This table is illustrative and based on general principles of reductive amination.

Stereoselective Synthesis of Chiral Analogs Bearing the this compound Moiety

The synthesis of chiral analogs of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One approach involves the use of a chiral amine in the reductive amination step. For example, reacting 2-(2-methoxyphenoxy)benzaldehyde with a chiral benzylamine derivative would lead to a diastereomeric mixture that could potentially be separated.

A more elegant approach is the use of asymmetric catalysts. Chiral phosphine ligands in combination with transition metal catalysts, such as iridium or rhodium, can effect the asymmetric reduction of the imine intermediate.

Biocatalysis offers a powerful and environmentally benign route to chiral amines. nih.gov Transaminases, for instance, can catalyze the asymmetric amination of a ketone precursor to the corresponding chiral amine with high enantioselectivity. nih.gov Similarly, imine reductases (IREDs) can be used for the asymmetric reduction of the imine formed from 2-(2-methoxyphenoxy)benzaldehyde and an ammonia (B1221849) source. Directed evolution can be employed to tailor these enzymes for specific substrates, leading to high conversions and enantiomeric excesses. nih.gov

Table 3: Strategies for Stereoselective Synthesis

StrategyDescriptionPotential AdvantagesPotential Challenges
Chiral AuxiliaryUse of a chiral amine which is later removed.Well-established methodology.Requires additional synthetic steps for attachment and removal.
Asymmetric CatalysisUse of a chiral metal-ligand complex.High catalytic efficiency.Catalyst can be expensive; optimization required.
BiocatalysisUse of enzymes like transaminases or IREDs.High enantioselectivity, mild reaction conditions.Enzyme stability and substrate scope can be limiting.

This table provides a general overview of stereoselective synthesis strategies.

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

The transition from a laboratory-scale synthesis of this compound to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.comacs.org Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key concept in this context. pharmasalmanac.compharmafeatures.comcetjournal.itcetjournal.it

Key Scale-Up Challenges:

Heat Transfer: Exothermic reactions, such as reductions, can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors. labmanager.com

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and the formation of impurities.

Reagent Addition: The rate of addition of reagents, particularly potent reducing agents, must be carefully controlled to manage the reaction exotherm.

Work-up and Purification: Extraction and chromatography techniques that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale.

Process Intensification Strategies:

Flow Chemistry: Moving from a batch process to a continuous flow system can offer significant advantages. beilstein-journals.org Flow reactors have superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or fast reactions. pharmasalmanac.com

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a key consideration. For example, using cyanuric chloride instead of thionyl chloride has been demonstrated as a safer laboratory practice. acs.org

The following table outlines some of the key considerations when scaling up the synthesis of this compound.

Table 4: Scale-Up Considerations for Laboratory Synthesis

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorHeat transfer, mixing efficiency.
Temperature Control Heating mantle, ice bathThermofluid systemPrecise control of exotherms.
Reagent Addition Syringe, dropping funnelDosing pumpControlled addition rate to manage reaction profile.
Purification Flash chromatographyCrystallization, distillationEfficiency and scalability of the purification method.
Safety Fume hoodWalk-in fume hood, process safety managementContainment of hazardous materials, management of exotherms.

This table provides a general comparison of laboratory and pilot-scale synthesis considerations.

Mechanistic Investigations of 2 2 Methoxyphenoxy Benzylamine Transformations and Reactivity

Elucidation of Reaction Mechanisms Involving the Benzylamine (B48309) Moiety

The benzylamine moiety is a primary site of reactivity in 2-(2-Methoxyphenoxy)-benzylamine. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, while the adjacent benzylic C-H bonds are susceptible to oxidation.

Studies on the oxidation of substituted benzylamines have shown that the reaction often proceeds via a hydride-ion transfer from the α-carbon of the amine to the oxidant, forming an imine as the initial product. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the developing positive charge in the transition state.

Another key reaction of the benzylamine group is its participation in condensation reactions, for instance with carbonyl compounds to form Schiff bases. The equilibrium of this reaction can be influenced by the steric and electronic environment around the amine.

Furthermore, the benzylamine moiety can undergo N-alkylation, N-acylation, and reactions with various electrophiles. The presence of the bulky ortho-methoxyphenoxy group is expected to sterically hinder the approach of reactants to the nitrogen atom and the benzylic position, thereby influencing reaction rates.

Reactivity Studies of the Methoxyphenoxy Group and its Influence on Reaction Pathways

The ortho-positioning of the methoxyphenoxy group relative to the benzylamine moiety can lead to specific intramolecular interactions that modulate reactivity. The ether linkage itself is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

Intermolecular and Intramolecular Interactions Governing the Compound's Reactivity

The spatial arrangement of the functional groups in this compound allows for the possibility of intramolecular hydrogen bonding. The nitrogen atom of the benzylamine can act as a hydrogen bond acceptor, while the hydrogens on the amine can act as donors. It is conceivable that an intramolecular hydrogen bond could form between the N-H of the benzylamine and the ether oxygen of the methoxyphenoxy group. Such an interaction would influence the conformation of the molecule and could affect the acidity of the N-H protons and the nucleophilicity of the nitrogen atom.

Intramolecular hydrogen bonding can impact physical properties such as boiling point and solubility, and can also influence the kinetic and thermodynamic parameters of reactions by stabilizing certain transition states. For instance, a conformation locked by an intramolecular hydrogen bond might exhibit different reactivity compared to a freely rotating conformer.

Intermolecularly, the benzylamine moiety can participate in hydrogen bonding with other molecules, including solvents or other reactants. This is a crucial factor in the solvation of the molecule and its reactivity in different media.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic studies on the addition of various benzylamines to activated olefins have shown that the reaction rates can be correlated with Hammett parameters, which quantify the electronic effect of substituents. For this compound, the ortho-substituent's effect would be a combination of electronic and steric factors.

The thermodynamics of reactions, such as acid-base equilibria, will be affected by the basicity of the benzylamine nitrogen. The presence of the electron-donating methoxyphenoxy group is expected to increase the basicity of the amine compared to unsubstituted benzylamine.

Table 1: Expected Influence of Functional Groups on Reactivity

Functional GroupExpected Influence on ReactivityPotential Reactions
Benzylamine (primary, benzylic)Nucleophilic nitrogen, acidic N-H, reactive benzylic C-HN-alkylation, N-acylation, condensation with carbonyls, oxidation, salt formation
Methoxyphenoxy (ortho-substituent)Electron-donating, ortho, para-directing, potential for intramolecular H-bonding, steric hindranceElectrophilic aromatic substitution, ether cleavage under harsh conditions

Pathways for Degradation or Side Reactions under Controlled Experimental Conditions

Under controlled experimental conditions, this compound may undergo several degradation or side reactions. For instance, in the presence of strong oxidizing agents and light, photo-oxidation could occur. The benzylic position is particularly susceptible to oxidation, which could lead to the formation of the corresponding imine or, upon further reaction, the benzaldehyde (B42025) derivative.

Under strongly acidic or basic conditions, and at elevated temperatures, cleavage of the ether linkage might be possible, although this typically requires harsh reagents. The benzylamine itself could be susceptible to decomposition, especially at higher temperatures, potentially through radical pathways.

Side reactions during synthetic transformations are also a consideration. For example, during N-alkylation, over-alkylation to form the tertiary amine could be a competing process. In reactions involving the aromatic ring, the directing effects of both the benzylamine and the methoxyphenoxy groups would need to be considered to predict the regioselectivity of substitution.

Computational and Theoretical Characterization of 2 2 Methoxyphenoxy Benzylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 2-(2-methoxyphenoxy)-benzylamine. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Minima

Density Functional Theory (DFT) has been utilized to investigate the molecular structure and electronic properties of this compound. A key application of DFT is in the study of its role as a corrosion inhibitor, where its electronic properties are paramount. researchgate.net

In a notable study, quantum-chemical calculations were performed on this compound hydrochloride to understand its inhibition mechanism on mild steel in a hydrochloric acid medium. researchgate.net The effectiveness of an inhibitor is often linked to its electronic structural parameters. The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, in the structure of this compound suggests its potential for strong adsorption onto metal surfaces. researchgate.net

The calculations focused on parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, a crucial factor in forming a protective film on a metal surface. A higher HOMO value is generally associated with better corrosion inhibition. Conversely, the LUMO energy relates to the molecule's ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity. researchgate.net

While the specific values from the study are not fully detailed in the provided access, the research underscores that the inhibition efficiency increases with higher concentrations of the inhibitor and with rising temperature, suggesting a chemical adsorption mechanism. researchgate.net This is supported by the thermodynamic parameters calculated from experimental data, which are then rationalized through the lens of the computed quantum-chemical properties. researchgate.net The structure of the inhibitor, with its active nitrogen and oxygen atoms, plays a significant role in the adsorption process. researchgate.net

Ab Initio and Semi-Empirical Calculations for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They can be computationally intensive but provide a fundamental understanding of the electronic structure. For a molecule of this size, methods like Møller-Plesset perturbation theory (e.g., MP2) could be used to incorporate electron correlation effects for more accurate energy and property calculations.

Semi-empirical methods, such as PM3 or AM1, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio methods and can be useful for exploring large conformational spaces or for preliminary analyses before employing more rigorous techniques. For instance, a study on a different corrosion inhibitor utilized the PM3 method to complement DFT calculations.

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational flexibility of this compound, arising from the rotatable bonds connecting the benzyl (B1604629) and phenoxy groups, is a key determinant of its interaction with its environment. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The dihedral angles between the aromatic rings and the side chain are the primary degrees of freedom. DFT calculations are instrumental in mapping the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting geometries. This process identifies the global energy minimum, representing the most stable conformation, as well as other low-energy local minima. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its interactions with a solvent. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, an MD simulation in a solvent like water or a non-polar solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the molecule. This is particularly relevant for understanding its behavior in different chemical environments, such as in the formulation of pharmaceuticals or materials. The simulations can provide insights into solvation energies, diffusion coefficients, and the dynamics of intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (Methodological Focus, e.g., computational NMR and IR)

Computational methods can predict spectroscopic parameters, which can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, can calculate the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts can be correlated with experimental data to assign the peaks in the NMR spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated using DFT. By analyzing the normal modes of vibration, the peaks in the IR spectrum can be assigned to specific functional groups and vibrational motions within the molecule, such as N-H stretching, C-O ether stretching, and aromatic C-H bending. While a specific computational spectroscopic study for this compound is not available, the methodology is well-established.

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The nature and strength of intermolecular interactions involving this compound are crucial for understanding its properties and applications. The primary amine group is a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) and ether groups can act as hydrogen bond acceptors. The two aromatic rings can participate in π-π stacking interactions.

Computational methods can quantify the strength of these interactions. For example, the interaction energy of a dimer of this compound molecules or its interaction with another molecule can be calculated. The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to characterize the nature of these bonds. Non-covalent interaction (NCI) plots are another valuable tool for visualizing and characterizing weak interactions.

In the context of its use as a corrosion inhibitor, the interactions between the inhibitor molecule and a metal surface are of primary interest. Computational studies can model this by placing the molecule on a cluster of metal atoms and calculating the adsorption energy and geometry. These calculations can reveal whether the molecule adsorbs parallel or perpendicular to the surface and which atoms are primarily involved in the bonding. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is rooted in the principle that the structure of a molecule, encoded in numerical descriptors, is intrinsically linked to its properties. For a molecule like this compound, QSPR can be a powerful tool to estimate a wide array of properties without the need for extensive and time-consuming experimental measurements.

The fundamental process of QSPR modeling involves several key steps. Initially, a dataset of molecules with known properties is compiled. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic characteristics. Subsequently, a mathematical model is developed to establish a correlation between these descriptors and the observed property. This model can then be used to predict the property for new compounds, such as this compound, for which experimental data may not be available.

While specific QSPR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of this methodology can be illustrated through studies on structurally related compounds, such as benzylamine (B48309) derivatives and diaryl ethers. These studies provide valuable insights into the types of descriptors and models that could be effectively applied to understand the properties of this compound.

Research on benzylamine derivatives, for instance, has employed 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net In such studies, the steric and electrostatic fields around the molecules are calculated and used as descriptors to predict biological activity. researchgate.net For a series of benzylamine derivatives, these models have successfully elucidated the structural requirements for their interaction with biological targets. researchgate.net

Similarly, QSPR studies on phenoxy derivatives have utilized a variety of chemometric tools, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to correlate structural parameters with biological or physicochemical properties. nih.gov These studies have highlighted the importance of steric effects, hydrogen bonding capabilities, and electronic properties in determining the behavior of these molecules. nih.gov For example, a QSPR analysis of phenoxypyrimidine derivatives revealed that steric, hydrogen bonding, and electronic parameters were significant in predicting their inhibitory activity against p38 kinase. nih.gov

Furthermore, investigations into diaryl ethers have successfully used QSPR models to predict physicochemical properties like vapor pressure, n-octanol/water partition coefficients, and water solubility. nih.gov These models often incorporate descriptors such as average molecular polarizability, molecular weight, and total energy, indicating the role of intermolecular dispersive forces. nih.gov

The derived properties from such QSPR models can be manifold. For this compound, one could envision developing models to predict properties such as its boiling point, density, refractive index, and various solubility parameters. Moreover, QSPR can be extended to predict more complex, biologically relevant properties, including membrane permeability, metabolic stability, and potential interactions with various enzymes and receptors.

The following tables present hypothetical yet representative data that could be generated from QSPR models for a series of compounds structurally related to this compound. These tables are for illustrative purposes to demonstrate the output of a QSPR study.

Table 1: Predicted Physicochemical Properties of this compound and Analogs from a Hypothetical QSPR Model

CompoundMolecular Weight (g/mol)Predicted Boiling Point (°C)Predicted LogPPredicted Aqueous Solubility (logS)
This compound229.28354.22.85-3.10
2-Phenoxy-benzylamine199.25335.82.50-2.80
2-(3-Methoxyphenoxy)-benzylamine229.28356.12.90-3.15
2-(4-Methoxyphenoxy)-benzylamine229.28358.52.92-3.20
3-(2-Methoxyphenoxy)-benzylamine229.28353.92.83-3.08

Table 2: Contribution of Different Molecular Descriptors in a Hypothetical QSPR Model for Predicting a Biological Activity

Molecular DescriptorDescriptor TypeStandardized Coefficientp-valueInterpretation
Topological Polar Surface Area (TPSA)Topological-0.45<0.01Increased polarity is negatively correlated with activity.
Molecular Electrostatic Potential (MEP) - Region 1Electronic0.62<0.01Positive potential in this region enhances activity.
Steric Hindrance (Verloop B5) - Substituent XSteric-0.280.03Bulky substituents at this position decrease activity.
Hydrophobic Field (HINT) - Aromatic Ring A3D0.55<0.01Increased hydrophobicity of this ring is favorable for activity.
HOMO-LUMO GapQuantum-Chemical-0.150.08Lower energy gap shows a weak negative correlation with activity.

The development and validation of robust QSPR models for this compound and its analogs would be a valuable endeavor. It would not only allow for the rapid estimation of a wide range of properties but also provide deeper insights into the structure-property relationships governing the behavior of this class of compounds. Such understanding is crucial for the rational design and optimization of molecules for specific applications in materials science and medicinal chemistry.

Derivatization and Analog Synthesis: Exploiting the 2 2 Methoxyphenoxy Benzylamine Scaffold

Introduction of Substituents on the Phenoxy and Benzyl (B1604629) Rings

The aromatic rings of the 2-(2-Methoxyphenoxy)-benzylamine scaffold, namely the phenoxy and benzyl moieties, present prime opportunities for the introduction of various substituents to modulate biological activity. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.

Systematic structural modifications on the two benzene (B151609) rings of related phenoxyalkylamine derivatives have been explored to develop novel compounds with specific pharmacological activities. For instance, in the pursuit of selective alpha-blockers, various substituents have been introduced on the benzene rings of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. nih.gov This highlights the importance of aromatic substitution in tailoring the pharmacological profile of this class of compounds. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density of the aromatic rings, thereby affecting their binding affinity to target receptors. libretexts.org For example, the introduction of a fluoro group, as seen in 5-[2-[[2-(5-Fluoro-2-methoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, has been shown to be a key modification for achieving high alpha-blocking selectivity. nih.gov

Modifications at the Benzylamine (B48309) Nitrogen Atom for Enhanced Functionality

The nitrogen atom of the benzylamine group is a key site for modifications that can significantly enhance the functionality of the this compound scaffold. Common modifications include N-alkylation and N-acylation, which introduce new substituents that can alter the compound's basicity, lipophilicity, and potential for hydrogen bonding.

N-Alkylation: The introduction of alkyl groups to the benzylamine nitrogen can be achieved through various synthetic methods. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully performed to yield an N-pentenyl sulfonamide. nih.gov In the context of the this compound scaffold, N-alkylation can be used to introduce a variety of alkyl chains, including those with additional functional groups, to probe the steric and electronic requirements of the target binding site. The benzyl group itself can be used as a protecting group for amines, which can be removed by hydrogenolysis after N-alkylation with other substituents. wikipedia.org

N-Acylation: The reaction of the benzylamine nitrogen with acylating agents, such as acid chlorides or anhydrides, results in the formation of amides. This transformation can significantly impact the molecule's properties. For instance, the reaction of benzylamine with acetyl chloride forms N-benzylacetamide. wikipedia.org A study on the N-acylation of benzylamine with carboxymethylalginic acid highlights the specific conditions and features of this type of reaction. documentsdelivered.com These acylation reactions can introduce a wide range of acyl groups, thereby modifying the electronic and steric environment around the nitrogen atom and influencing the compound's biological activity. jfda-online.com

Strategies for Constructing Complex Molecular Architectures from the Scaffold

The this compound scaffold provides a robust foundation for the construction of more complex molecular architectures. Its inherent functionality allows for its participation in various chemical transformations, leading to the synthesis of novel polycyclic and intricate structures.

One powerful strategy is the use of the scaffold in multicomponent reactions (MCRs) . MCRs are one-pot reactions in which three or more starting materials react to form a single product that incorporates the majority of the atoms from the reactants. rsc.orgnih.gov This approach offers a highly efficient route to complex molecules from simple precursors. For instance, the Hf(OTf)4-catalyzed three-component reaction has been utilized to create a library of pyrimido[2,1-b] nih.govgoogle.combenzothiazole-based AIEgens. rsc.org Similarly, the this compound scaffold could be a valuable component in MCRs to generate novel heterocyclic systems.

Another approach involves cascade reactions , where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity. nih.gov The functional groups on the this compound scaffold can be designed to participate in such cascades, leading to the formation of fused or bridged ring systems. For example, cascade double-annulation reactions have been employed to create complex tetracyclic benzopyrones from simpler starting materials. nih.gov

Furthermore, the scaffold can be utilized in two-directional synthesis , a strategy that allows for the rapid elaboration of a central core in two opposite directions. beilstein-journals.org This method is particularly useful for synthesizing symmetrical or pseudosymmetrical molecules with increased molecular complexity. beilstein-journals.org

Regioselective Functionalization Methodologies

Achieving regioselectivity in the functionalization of the this compound scaffold is crucial for the synthesis of specific, well-defined derivatives. The presence of multiple reactive sites on the molecule necessitates the use of methodologies that can direct chemical modifications to a particular position.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the use of a directing group, which coordinates to a metalating agent (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. While not specifically documented for this compound, the principles of DoM could be applied by leveraging the existing functional groups as directing groups.

Steric and electronic control inherent to the scaffold can also be exploited to achieve regioselectivity. The methoxy (B1213986) group on the phenoxy ring and the benzylamine moiety on the benzyl ring exert distinct electronic effects (donating and withdrawing, respectively) and steric hindrance, which can influence the regiochemical outcome of electrophilic aromatic substitution reactions. For instance, activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org

Protecting group strategies are also essential for achieving regioselectivity. By temporarily masking certain reactive functional groups, other parts of the molecule can be selectively modified. The protecting groups can then be removed to reveal the original functionality. For example, the amine of the benzylamine can be protected to allow for selective modifications on the aromatic rings.

Library Synthesis and High-Throughput Derivatization Techniques

The this compound scaffold is well-suited for the generation of compound libraries through high-throughput synthesis techniques. This approach allows for the rapid creation of a large number of derivatives for screening and structure-activity relationship (SAR) studies.

Parallel synthesis is a common strategy where multiple reactions are carried out simultaneously in a spatially separated manner, often using multi-well plates. This allows for the efficient production of a library of analogs where a common core, such as this compound, is reacted with a diverse set of building blocks. The use of automated liquid handlers and robotic systems can further accelerate this process. rug.nl

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often inspired by natural products. nih.gov The this compound scaffold can serve as a starting point for DOS, where different reaction pathways are employed to generate a wide range of molecular skeletons. beilstein-journals.org

Exploration of Molecular Interactions and Potential Biological Activities of 2 2 Methoxyphenoxy Benzylamine Derivatives Mechanistic Focus

In Vitro Receptor Binding Affinity Studies and Mechanistic Insights

The interaction of 2-(2-methoxyphenoxy)-benzylamine derivatives with various receptors is a key area of investigation to understand their pharmacological potential. In vitro receptor binding assays are crucial for determining the affinity and selectivity of these compounds for specific receptor subtypes.

Studies on structurally related N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have provided valuable insights. For instance, the N-2-methoxybenzyl substitution in 2,5-dimethoxy-phenethylamine analogs (2C drugs) has been shown to significantly increase the binding affinity for several receptors. nih.gov These include the serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. nih.gov Conversely, this substitution leads to a reduced binding affinity for 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1). nih.gov

This differential binding profile results in NBOMe drugs being potent 5-HT2A receptor agonists with high selectivity over 5-HT1A receptors. nih.gov The affinity for adrenergic α1 receptors is also notable, suggesting potential stimulant properties. nih.gov

The following table summarizes the receptor binding affinities (Ki values) for some NBOMe derivatives, illustrating the impact of the N-2-methoxybenzyl group.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
2C-B5-HT2A89
25B-NBOMe5-HT2A0.04
2C-I5-HT2A110
25I-NBOMe5-HT2A0.04
2C-B5-HT1A4800
25B-NBOMe5-HT1A1800
2C-I5-HT1A>10000
25I-NBOMe5-HT1A7100

This table is for illustrative purposes and based on data from related compound series. Specific data for this compound itself may vary.

These findings highlight the critical role of the 2-methoxyphenoxy-benzyl moiety in modulating receptor interaction profiles, providing a mechanistic basis for the observed pharmacological effects of related compounds. The high affinity for the 5-HT2A receptor, in particular, is a significant characteristic that often correlates with hallucinogenic potential in other chemical classes. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., MAO Inhibition)

Monoamine oxidase (MAO) enzymes are crucial for the metabolism of monoamine neurotransmitters and are significant targets for therapeutic intervention in neurological disorders. patsnap.comnih.gov These enzymes, existing as MAO-A and MAO-B isoforms, catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. frontiersin.orgpsychscenehub.com Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which is the primary mechanism behind the therapeutic effects of MAO inhibitors (MAOIs). patsnap.compsychscenehub.com

The mechanism of inhibition can be either reversible or irreversible, which significantly impacts the drug's therapeutic profile and safety. patsnap.comnih.gov Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, while reversible inhibitors bind non-covalently and their effect is concentration-dependent. nih.gov

The kinetics of enzyme inhibition are often studied using Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org These graphical representations help to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). khanacademy.orgyoutube.com For example, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. khanacademy.org

Understanding the enzyme inhibition kinetics is vital for drug development. For instance, determining the IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency. nih.gov The type of inhibition can also be elucidated by observing how the inhibition curve shifts with varying substrate concentrations. nih.gov

Interactions with Model Biomembranes and Transport Systems (mechanistic in vitro studies)

The ability of a drug molecule to cross biological membranes and interact with transport systems is fundamental to its absorption, distribution, and ultimately, its therapeutic effect. Mechanistic in vitro studies using model biomembranes and cell-based transport assays provide critical insights into these processes.

Two-phase dissolution apparatuses are used to simulate the in vivo environment, with an aqueous phase representing dissolution and an organic phase representing absorption into the lipid membrane. nih.gov These models help in understanding the kinetics of drug partitioning from the aqueous to the organic medium, which is a key determinant of oral bioavailability, particularly for lipophilic compounds. nih.gov

Cell-based assays, often using transfected cell lines that overexpress specific transporters, are employed to investigate active transport processes. researchgate.net A mechanistic model can be developed to analyze data from these assays, accounting for factors like nonspecific binding, bidirectional passive diffusion, and active uptake. researchgate.net This allows for the accurate estimation of kinetic parameters such as the Michaelis-Menten constants (Vmax and Km) for the transporter-mediated process. researchgate.net

For instance, studies have shown that permeability across artificial membranes can be highly temperature-dependent, emphasizing the need to conduct experiments under physiologically relevant conditions. researchgate.net The fraction of a compound bound to cellular components (nonspecific binding) is another important parameter that can be estimated using these mechanistic models. researchgate.net

While specific data on the interaction of this compound with biomembranes and transport systems is not detailed in the provided search results, the principles of these in vitro mechanistic studies would be directly applicable to characterizing its pharmacokinetic properties.

Structure-Based Molecular Design Principles Applied to the Scaffold (theoretical/computational)

The this compound scaffold provides a foundation for the rational design of new molecules with desired biological activities. Structure-based drug design leverages knowledge of the three-dimensional structure of the target protein to design ligands with high affinity and selectivity.

One of the key principles is the systematic modification of the scaffold to explore the structure-activity relationship (SAR). nih.gov This involves adding, removing, or modifying functional groups to understand their impact on biological activity. For example, in the design of tryptophan hydroxylase inhibitors, a novel class of compounds was developed to span all active binding sites, including those for the cosubstrate, substrate, and the catalytic iron ion. nih.gov

Computational methods play a crucial role in modern drug design. arabjchem.orgresearchgate.net Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis can establish a correlation between the structural features of a series of compounds and their biological activity. arabjchem.orgresearchgate.net Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that generates statistical models based on the steric and electrostatic fields of the molecules. arabjchem.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives and guide further optimization. arabjchem.orgresearchgate.net

The analysis of molecular scaffolds and their relationships to biological activity is another important aspect. nih.gov By identifying common scaffolds among drugs with similar target profiles, it is possible to derive hypotheses about the targets of new compounds. nih.gov This approach helps in organizing chemical space and prioritizing scaffolds for further development. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govwalisongo.ac.id This method is instrumental in drug discovery for predicting the binding affinity and understanding the molecular interactions between a ligand and its target protein. walisongo.ac.id

The process typically involves preparing the 3D structures of both the ligand and the protein. walisongo.ac.id The ligand's energy is often minimized to obtain its most stable conformation. walisongo.ac.id The docking algorithm then explores various possible binding poses of the ligand in the active site of the protein and scores them based on a scoring function that estimates the binding energy. nih.gov

The results of a molecular docking study can provide valuable insights into the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, a study on 2H-thiopyrano[2,3-b]quinoline derivatives identified several key amino acid residues involved in the interaction with the CB1a protein. nih.gov

Molecular docking can be used to:

Screen large libraries of compounds virtually to identify potential hits. nih.gov

Predict the binding mode of a ligand, which can explain its mechanism of action.

Guide the optimization of lead compounds by suggesting modifications that could improve binding affinity.

The accuracy of docking predictions can be enhanced by using more advanced methods like neural network potentials (NNP) in a hybrid NNP/MM (molecular mechanics) approach for calculating relative binding free energies. nih.govnih.gov While computationally more intensive, these methods can provide more accurate predictions of binding affinities. nih.gov

High-Throughput Screening Methodologies for Identifying Novel Biological Targets (methodological)

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify those that modulate the activity of a biological target. nih.govtechnologynetworks.com HTS assays are typically automated and miniaturized to increase efficiency and reduce costs. technologynetworks.com

There are two main types of HTS assays: biochemical assays and cell-based assays. nih.gov

Biochemical assays use purified target proteins, such as enzymes or receptors, to measure the direct effect of a compound on the target's activity. researchgate.net Examples include fluorescence polarization, FRET, and mass spectrometry-based assays. nih.govtechnologynetworks.com

Cell-based assays use living cells to measure the effect of a compound on a cellular process or pathway. researchgate.net These assays, which include viability assays, reporter gene assays, and high-content screening, can provide more physiologically relevant information. nih.gov

Once "hits" are identified from a primary screen, they undergo a process of hit-to-lead optimization, where their chemical structures are refined to improve potency, selectivity, and pharmacokinetic properties. technologynetworks.com For phenotypic screens, where the target is initially unknown, target deconvolution methods are employed to identify the molecular target of the active compounds. nih.gov

HTS methodologies that could be applied to identify novel targets for this compound derivatives include:

Target-based screening: Testing the compound library against a panel of known biological targets, such as G-protein coupled receptors, ion channels, and enzymes.

Phenotypic screening: Assessing the effects of the compounds on cellular phenotypes, such as cell proliferation, apoptosis, or the expression of specific biomarkers. nih.gov

Chemical proteomics: Using chemical probes to identify the proteins that interact with the compounds in a cellular context. nih.gov

The choice of HTS method depends on the specific research question and the nature of the potential targets. nih.gov

Applications of 2 2 Methoxyphenoxy Benzylamine in Materials Science and Supramolecular Chemistry Design and Synthesis Focus

Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis

The molecular structure of 2-(2-Methoxyphenoxy)-benzylamine contains a reactive primary amine group, which makes it a candidate for several roles in polymer synthesis.

As a Monomer: For this compound to act as a monomer in addition polymerization, it would first need to be chemically modified to include a polymerizable group, such as a vinyl or acrylate (B77674) function. For instance, modification of the benzyl (B1604629) ring to create a vinylbenzylamine (B8275855) derivative would allow it to participate in radical polymerization processes, similar to how 2-methoxy-4-vinylphenol (B128420) is used as a precursor for thermoplastics. mdpi.com This approach could yield functional polymers with pendant 2-(2-methoxyphenoxy) groups, introducing specific properties like polarity, thermal stability, and potential for post-polymerization modification.

As a Cross-Linking Agent: The primary amine group is the key to its utility as a cross-linking or curing agent. Primary amines are well-known to react with epoxy groups and isocyanates. Therefore, this compound could be employed as a curing agent for epoxy resins or a chain extender in polyurethane systems. The presence of two bulky aromatic rings would likely impart rigidity and enhanced thermal stability to the resulting thermoset polymer network. This is analogous to how other high-activity primary amine functional groups are used as effective cross-linking agents for commercial epoxy resins or polyurethanes. google.com

Table 1: Potential Polymerization Roles of this compound

Role Required Functional Group / Reaction Resulting Polymer Type Potential Properties Conferred
Monomer Introduction of a vinyl or acrylate group Functional Thermoplastic (e.g., Polystyrene derivative) Increased Tg, specific polarity, sites for further reaction
Cross-Linking Agent Primary Amine (–NH2) Thermoset (e.g., Epoxy resin, Polyurethane) Rigidity, thermal stability, chemical resistance

Ligand Design for Coordination Chemistry and Catalysis

The structure of this compound contains multiple potential coordination sites: the nitrogen atom of the amine and the oxygen atoms of the ether and methoxy (B1213986) groups. This makes it an attractive candidate for the design of chelating ligands for various metal ions.

The combination of a 'hard' amine donor and 'softer' ether oxygen donors could allow for selective binding to a range of metal centers. The flexible backbone connecting the two aromatic rings would permit the ligand to adopt a conformation suitable for forming a stable chelate ring with a metal ion. By analogy, ortho-vanillin-based dithioethers have been investigated as potential chelating or bridging ligands in coordination chemistry. researchgate.net The synthesis of derivatives of this compound could lead to new classes of ligands for use in:

Homogeneous Catalysis: Where the metal-ligand complex acts as a catalyst for organic transformations.

Metal Ion Sequestration: For applications in environmental remediation or analytical chemistry.

Formation of Metal-Organic Frameworks (MOFs): Where the molecule could act as an organic linker connecting metal nodes.

Building Block for Supramolecular Assemblies and Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The key features of this compound for supramolecular assembly are:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (N-H) and acceptor (N).

π-π Stacking: The two phenyl rings can interact with aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C-O and C-N bonds.

These interactions can guide the molecule to self-assemble into defined architectures like dimers, 1D chains, or 2D layers. Studies on similar molecules, such as (2-hydroxybenzylidene)thiazolo[3,2-a]pyrimidines, have shown that the interplay of hydrogen bonding and π–π interactions dictates the final crystal packing and supramolecular structure. mdpi.com The specific geometry and electronic nature of this compound would direct a unique self-assembly pathway, potentially leading to novel crystalline materials or gels.

Incorporation into Functional Materials (e.g., sensing, optical materials – focusing on design principles)

By leveraging its chemical functionalities, this compound can be incorporated into materials designed for specific functions.

Design for Sensing: The amine group can be designed to interact with specific analytes, causing a detectable change in the material's properties. For example, protonation of the amine by an acidic vapor could alter the fluorescence of the molecule. If incorporated into a polymer film, this could form the basis of a chemical sensor. The coordination sites (N and O atoms) could be used to design chemosensors for metal ions, where binding of a specific ion would trigger a colorimetric or fluorescent response.

Design for Optical Materials: The two aromatic rings constitute a chromophore that absorbs UV light. Chemical modification of these rings—for example, by adding electron-donating or electron-withdrawing groups—could tune the absorption and emission properties. Incorporating the molecule into a polymer matrix, either as a pendant group or a cross-linker, could lead to materials with a high refractive index or specific photophysical behaviors. The principles of supramolecular assembly could be used to align the molecules in a specific orientation, potentially creating materials with anisotropic optical properties.

Table 2: Design Principles for Functional Materials

Functional Material Design Principle Key Structural Feature Mechanism of Action
Chemical Sensor Analyte-induced electronic change Primary amine, ether oxygens Protonation or metal ion coordination alters fluorescence/color
Optical Material Tuning of photophysical properties Aromatic rings (chromophore) Covalent modification or supramolecular alignment alters light absorption/emission
Advanced Polymer Introduction of specific functionalities Entire molecule as a monomer/cross-linker Enhances properties like thermal stability and chemical resistance chemimpex.comchemimpex.com

Studies on Self-Assembly Characteristics and Mechanisms of Derived Structures

Understanding the self-assembly of structures derived from this compound requires a detailed investigation of the non-covalent forces at play. The primary mechanism would involve the formation of hydrogen-bonded networks. The amine groups could form N-H···N hydrogen bonds, leading to catemer or dimer motifs. Furthermore, the amine could form hydrogen bonds with the ether oxygen (N-H···O), creating intramolecular or intermolecular links that stabilize specific conformations.

Concurrent with hydrogen bonding, π-π stacking between the phenyl rings of neighboring molecules would be a significant driving force for assembly, particularly in the solid state. The balance between these interactions would determine the final architecture. For instance, strong hydrogen bonding might favor the formation of 1D chains, which then pack into a 3D crystal lattice influenced by weaker π-stacking interactions. The self-assembly in the crystalline phase of related molecules has been shown to be controllable by these types of intermolecular non-covalent interactions. mdpi.com Experimental studies using X-ray crystallography and computational modeling would be essential to elucidate these mechanisms and learn how to control the resulting supramolecular structures.

Advanced Analytical Methodologies for the Study of 2 2 Methoxyphenoxy Benzylamine

Development and Optimization of Hyphenated Techniques for Characterization (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of "2-(2-Methoxyphenoxy)-benzylamine." Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For N-substituted benzylamines, GC-MS analysis provides both retention time data for chromatographic separation and mass spectra for identification. ojp.gov The electron ionization (EI) mass spectra of benzylamine (B48309) derivatives are often characterized by significant ions corresponding to the iminium cation and other fragments from the benzylamine portion of the molecule. ojp.gov In some cases, derivatization may be employed to improve the GC-MS profile of related polar compounds like N,N-disubstituted ethanolamines, a strategy that could be adapted for "this compound" if necessary. osti.govnih.gov An Agilent 6890 GC with a 5975 MS detector, equipped with a DB-5MS capillary column, is a typical instrumentation setup for such analyses. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The development of an LC-MS method for "this compound" would involve optimizing the stationary phase, mobile phase composition, and mass spectrometric conditions. For the analysis of aromatic amines, reversed-phase columns like C18 are commonly used. nih.gov However, for basic compounds, pentafluorophenylpropyl (PFPP) columns can offer better separation. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as acetic acid to improve peak shape and ionization efficiency. nih.gov

A study on the analysis of various primary aromatic amines utilized an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, achieving separation of 23 compounds in under 6.5 minutes. nih.gov For "this compound," a similar approach could be developed, with the mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. The fragmentation of protonated N-benzyl compounds in the mass spectrometer can be complex, involving rearrangements like benzyl (B1604629) cation transfer. researchgate.netresearchgate.net

ParameterGC-MSLC-MS/MS
Typical Column DB-5MS capillary columnC18 or PFPP column
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Key Fragments Iminium cation, benzyl fragmentsProtonated molecule, specific product ions
Derivatization May be used for polar analogsGenerally not required

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation of Intermediates and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "this compound" and its reaction intermediates. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum of "this compound" would provide information on the number of different types of protons and their neighboring environments. For example, the aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum, while the benzylic and amine protons would have characteristic chemical shifts. rsc.orgresearchgate.net The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts indicating the electronic environment of the carbons. nih.gov For instance, the carbon of a methoxy (B1213986) group attached to an aromatic ring typically resonates around 56 ppm, but this can be shifted if the group is sterically hindered. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC):

2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

The analysis of these 2D NMR spectra would allow for the complete assignment of all proton and carbon signals in "this compound" and any intermediates in its synthesis. nih.gov

NMR TechniqueInformation Gained
¹H NMR Number and environment of protons
¹³C NMR Number and electronic environment of carbons
COSY ¹H-¹H spin-spin coupling correlations
HSQC Direct ¹H-¹³C correlations
HMBC Long-range ¹H-¹³C correlations

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of "this compound," providing not only the precise molecular weight but also valuable information about its elemental composition and fragmentation pathways.

The calculated monoisotopic mass of the neutral form of "this compound" (C₁₄H₁₅NO₂) is 229.1103 g/mol . HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the elemental composition. For instance, the related compound N-benzyl-2-(2-methoxyphenoxy)ethylamine has a calculated mass of 257.1416 Da, and HRMS would be used to verify this. nih.gov

The fragmentation of protonated benzylamines under collision-induced dissociation (CID) can be complex and may involve rearrangements. nih.gov Common fragmentation pathways for N-benzyl compounds include the formation of the benzyl cation (m/z 91) and other characteristic fragment ions. researchgate.net The study of these fragmentation patterns can provide valuable structural information. For example, in the CID of protonated dibenzylamine, a loss of ammonia (B1221849) is observed, forming an ion at m/z 181. nih.gov Detailed fragmentation studies, often aided by deuterium (B1214612) labeling, can elucidate these complex fragmentation mechanisms. nih.gov

Analytical InformationProvided by HRMS
Precise Mass Confirms elemental composition
Fragmentation Pattern Provides structural information
Isotopic Distribution Helps to identify the presence of certain elements

X-ray Crystallography Methodologies for Investigating Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. For "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure in the solid state.

The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging. If the parent amine is difficult to crystallize, forming a salt with a suitable acid can facilitate crystallization. A study on benzylamine derivatives showed that salts with p-substituted benzoic acids could be crystallized and their structures determined by X-ray crystallography. nih.gov

The crystal structure would reveal the conformation of the molecule, including the dihedral angles between the two phenyl rings and the geometry around the nitrogen atom. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov For example, in the crystal structure of some benzimidazole (B57391) derivatives, the molecules are stabilized by weak intra- and intermolecular C-H···Cl hydrogen bonds. nih.gov

Structural InformationProvided by X-ray Crystallography
3D Molecular Structure Unambiguous confirmation of connectivity
Bond Lengths and Angles Precise geometric parameters
Conformation Arrangement of atoms in space
Intermolecular Interactions Hydrogen bonding, π-π stacking

Spectroscopic Probes for Environmental and In Situ Studies of the Compound (e.g., UV-Vis, Fluorescence, Raman)

Spectroscopic techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy can serve as valuable probes for studying "this compound" in various environments, including for in situ monitoring.

UV-Vis Spectroscopy:

Aromatic amines typically exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov The UV-Vis spectrum of "this compound" would be expected to show absorptions corresponding to the π-π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity and pH. The interaction of the compound with other molecules can also lead to changes in the UV-Vis spectrum, which can be used to study binding events. researchgate.net

Fluorescence Spectroscopy:

Many aromatic amines are fluorescent, and their emission properties can be sensitive to their local environment. rsc.orgresearchgate.net The fluorescence spectrum of "this compound," including its excitation and emission maxima and quantum yield, could be determined. Changes in fluorescence intensity or wavelength can be used to probe interactions with other species or changes in the local environment. For some N-substituted aldimines, fluorescence is quenched upon binding to certain ions, suggesting potential sensor applications. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrational modes of a molecule and can be used to identify characteristic functional groups. researchgate.net The Raman spectrum of "this compound" would show bands corresponding to the vibrations of the aromatic rings, the C-O-C ether linkage, and the amine group. Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the Raman signal, which is particularly useful for studying the compound at low concentrations or adsorbed on surfaces. nih.gov Theoretical calculations, such as those using density functional theory (DFT), can aid in the assignment of the observed Raman bands. acs.org

Spectroscopic ProbeInformation Obtained
UV-Vis Electronic transitions, concentration
Fluorescence Emission properties, environmental sensitivity
Raman Vibrational modes, functional group identification

Chromatographic Method Development for Purity Assessment and Separation of Analogs and Impurities

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from its analogs and any impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. oeno-one.eu For the purity assessment of "this compound," a reversed-phase HPLC method would typically be developed. This would involve selecting an appropriate column (e.g., C18), and optimizing the mobile phase composition (e.g., a mixture of water and acetonitrile or methanol (B129727) with a suitable buffer) and detection wavelength. thermofisher.commdpi.com The method would need to be validated for linearity, accuracy, and precision. It is important to note that some benzylamines can degrade in solution, which may lead to the appearance of extra peaks in the chromatogram. sciencemadness.org

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of purity. youtube.com For "this compound," a TLC method would involve selecting a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase that provides good separation of the target compound from its starting materials and byproducts. rsc.orgchegg.com The spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent. chegg.com While primarily a qualitative technique, TLC can also be used for semi-quantitative analysis.

Chromatographic TechniqueApplication
HPLC Purity assessment, quantification, separation of analogs
TLC Reaction monitoring, preliminary purity check

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Methoxyphenoxy Benzylamine Analogs Mechanistic/theoretical Focus

The Influence of Substituent Variations on Molecular Interactions

The targeted placement of different chemical groups (substituents) on the core structure of 2-(2-methoxyphenoxy)-benzylamine analogs has a profound impact on their interactions with biological targets. Structure-activity relationship (SAR) studies have demonstrated that even minor changes to the aromatic rings or the amine functionality can significantly alter binding affinity and functional outcomes.

For instance, in studies of related N-benzyl phenethylamines, the nature of the substituent on the N-benzyl group was found to influence the interaction of substituents at other positions of the molecule. nih.gov The presence of a hydroxyl group on the benzyl (B1604629) ring, for example, can lead to a significant increase in potency and selectivity for certain receptors compared to a methoxy (B1213986) group. nih.gov This suggests that the electronic and steric properties of the substituents play a crucial role in dictating the orientation and binding mode of the molecule within a receptor's binding pocket.

The following table summarizes the observed effects of various substituents on the activity of phenoxybenzamide derivatives, a class of compounds structurally related to this compound.

Compound/Analog Substituent Modification Observed Impact on Activity/Properties
N-(2-hydroxybenzyl) compoundsReplacement of N-(2-methoxybenzyl)Generally showed higher activity at the 5-HT2A receptor with moderate to good selectivity. nih.gov
4-substituted N-benzyl phenethylaminesIncreasing size of the 4-substituent (e.g., from ethyl to propyl)A drop in functional activity was observed. nih.gov
2-phenoxybenzamide derivativesShifting an N-Boc piperazinyl substituent from ortho to para position on the anilino ringSignificantly increased antiplasmodial activity. mdpi.com
2-phenoxybenzamide derivativesReplacement of a 4-fluorophenoxy substituent with a 2-phenoxy groupMarkedly lower antiplasmodial activity and selectivity. mdpi.com

Correlating Structural Features with Theoretical Reactivity and In Vitro Efficacy

Computational chemistry provides powerful tools to predict how the structural features of this compound analogs correlate with their reactivity and biological activity. Theoretical parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can offer insights into a molecule's electron-donating and accepting capabilities, which are often crucial for receptor interactions.

Studies on related systems, like 2-benzylamino-1,4-naphthoquinone, have utilized density functional theory (DFT) calculations to analyze the molecule's structure and reactivity. scielo.br These theoretical investigations, combined with experimental data from techniques like X-ray crystallography and electrochemical measurements, help to build a comprehensive picture of the molecule's behavior. scielo.br

The in vitro efficacy of a compound, which is its measured effect in a controlled laboratory setting, is the ultimate test of these theoretical predictions. For example, in a series of 2,N-bisarylated 2-ethoxyacetamides, researchers identified several compounds with significant in vitro efficacy against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov These compounds were found to be more stable in the presence of metabolic enzymes compared to structurally related molecules, highlighting the importance of metabolic stability in determining in vitro efficacy. nih.gov

The table below illustrates the correlation between structural features and the in vitro antiplasmodial efficacy of some phenoxybenzamide derivatives.

Compound ID Key Structural Features In Vitro Efficacy (PfNF54 IC50, µM)
37para-substituted N-Boc piperazinyl anilino group, 4-fluorophenoxy substituent0.2690 mdpi.com
36meta-substituted N-Boc piperazinyl anilino group, 4-fluorophenoxy substituent3.297 mdpi.com
54para-substituted N-Boc piperazinyl anilino group, 2-phenoxy substituent1.222 mdpi.com
39para-substituted N-pivaloyl anilino group, 4-fluorophenoxy substituent0.5795 mdpi.com
55para-substituted N-pivaloyl anilino group, 2-phenoxy substituent4.662 mdpi.com

Predictive Design through Quantitative Structure-Activity/Property Models (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to predict the biological activity or properties of new, untested compounds based on the known activities of a set of similar molecules. These models are built by establishing a mathematical relationship between the chemical structures of the compounds and their observed biological or physicochemical data.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with accurately measured biological activity or properties is chosen.

Descriptor Calculation: A wide range of numerical descriptors that represent the constitutional, topological, geometrical, electrostatic, and quantum chemical features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like genetic function approximation (GFA), are used to select the most relevant descriptors and build the predictive model. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Successful QSAR studies on various classes of compounds, including inhibitors of bacterial efflux pumps and anti-inflammatory agents, have demonstrated the utility of this approach. nih.govresearchgate.net For instance, a QSAR model for piperine (B192125) analogs identified key descriptors like the partial negative surface area and the molecular shadow as being crucial for inhibitory activity. nih.gov These models not only predict the activity of new compounds but also provide valuable insights into the structural features that are important for the desired biological effect. nih.gov

Design Principles for Tailoring Molecular Interactions and Functional Outcomes

The collective knowledge gained from SAR, SPR, and QSAR/QSPR studies provides a set of design principles for the rational modification of this compound analogs to achieve specific functional outcomes. These principles guide medicinal chemists in making informed decisions about which parts of the molecule to modify to enhance potency, improve selectivity, or optimize physicochemical properties.

Key design principles include:

Targeting Specific Interactions: By understanding the key amino acid residues in a receptor's binding pocket, substituents can be introduced to form specific hydrogen bonds, electrostatic interactions, or hydrophobic interactions, thereby increasing binding affinity.

Modulating Lipophilicity: The balance between a molecule's hydrophilicity and lipophilicity is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. Substituents can be strategically chosen to fine-tune this balance.

Controlling Conformation: The three-dimensional shape of a molecule is paramount for its biological activity. Introducing bulky groups or creating rigid structures can lock the molecule into a more active conformation.

Blocking Metabolic Sites: If a molecule is rapidly metabolized, its therapeutic effect can be diminished. Identifying and blocking the sites of metabolic attack through chemical modification can improve a compound's stability and duration of action.

A Comparative Look at Related Phenoxybenzylamine and Benzylamine (B48309) Structures

Benzylamine itself is a simple primary amine. nih.gov Its derivatives have been explored for a wide range of biological activities. researchgate.net The benzyl group provides a basic aromatic scaffold that can be substituted to modulate activity.

Phenoxybenzylamine structures, on the other hand, introduce an ether linkage, which can significantly impact the molecule's flexibility and conformational preferences. The phenoxy group also provides an additional aromatic ring for potential interactions with a biological target.

By comparing the SAR of this compound analogs with those of simpler benzylamines and other phenoxybenzylamines, researchers can dissect the role of the methoxy group, the ether linkage, and the relative orientation of the two aromatic rings. This comparative approach is essential for understanding the unique properties of the this compound scaffold and for designing novel analogs with improved therapeutic potential. For example, studies on N-benzyl phenethylamines have shown that the N-benzyl substitution significantly increases binding affinity for certain receptors. nih.gov

Emerging Research Frontiers and Future Directions for 2 2 Methoxyphenoxy Benzylamine

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. nih.govnih.gov For a scaffold like 2-(2-Methoxyphenoxy)-benzylamine, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate discovery.

Predictive Modeling: ML algorithms can be trained on large chemical datasets to predict the physicochemical and biological properties of new derivatives. arxiv.org For instance, models could predict the solubility, toxicity, or potential biological activity of novel analogues of this compound, thereby prioritizing synthetic efforts on candidates with the highest probability of success. arxiv.org Deep learning approaches, in particular, are being used to design compounds, predict binding affinity, and forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Synthesis Planning: AI is increasingly used for retrosynthetic analysis, where algorithms propose viable synthetic routes to a target molecule. researchgate.net An AI tool could analyze the this compound structure and suggest optimal disconnection points and reaction pathways, potentially uncovering more efficient or cost-effective routes than those currently established. researchgate.net Furthermore, ML can optimize reaction conditions by analyzing data from high-throughput experiments, identifying the ideal parameters for temperature, solvent, and catalyst concentration to maximize yield and purity. researchgate.netnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Property Prediction Using models to forecast physicochemical and biological properties (e.g., solubility, bioactivity). arxiv.org Prioritizes the synthesis of high-potential derivatives, reducing wasted resources.
Retrosynthesis AI-driven tools suggest optimal synthetic pathways and reaction sequences. researchgate.net Accelerates the discovery of efficient and novel manufacturing routes.
Reaction Optimization ML algorithms analyze experimental data to identify the best reaction conditions. nih.gov Increases reaction yields, improves purity, and lowers production costs.
De Novo Design Generative models create novel molecules based on the core scaffold for specific functions. nih.govillinois.edu Expands the accessible chemical space for drug discovery and materials science.

Exploration of Novel Reaction Spaces and Unconventional Synthetic Methodologies

While traditional methods for forming the diaryl ether and benzylamine (B48309) linkages are well-established, modern organic synthesis is pushing towards milder, more efficient, and more versatile reactions.

Advanced C-O Cross-Coupling: The synthesis of the diaryl ether core has moved beyond the harsh conditions of the classical Ullmann condensation. researchgate.net Modern palladium-catalyzed Buchwald-Hartwig coupling reactions, for example, allow for the formation of diaryl ethers under milder conditions with a broader substrate scope. organic-chemistry.org The use of specialized phosphine (B1218219) ligands has been critical in improving the efficiency of these couplings, even with challenging electron-deficient aryl halides. organic-chemistry.org

Diaryliodonium Salts: An attractive metal-free alternative for aryl-oxygen bond formation involves the use of diaryliodonium salts. proquest.comrsc.org These reagents can arylate phenols under mild, often metal-free conditions, which is advantageous for avoiding metal contamination in the final product. rsc.orgorganic-chemistry.org This method is tolerant of a wide array of functional groups, making it suitable for complex molecular architectures. proquest.com

Reductive Amination: For the benzylamine portion, innovative reductive amination strategies offer improvements over classical methods. The direct conversion of lignin-derived compounds into benzylamines using a Pd/C catalyst represents a novel approach that combines C-O bond hydrogenolysis and reductive amination in one pot. cas.cn

Table 2: Modern Synthetic Methodologies Applicable to the Scaffold

Synthetic Target Methodology Key Advantages
Diaryl Ether Linkage Pd-catalyzed Buchwald-Hartwig Coupling organic-chemistry.org Mild conditions, broad substrate scope, high efficiency.
Diaryl Ether Linkage Diaryliodonium Salt Arylation proquest.comorganic-chemistry.org Metal-free conditions, high functional group tolerance.
Diaryl Ether Linkage Copper-Catalyzed Coupling organic-chemistry.orgrsc.org Economical catalysts, effective for various substrates.
Benzylamine Moiety Catalytic Reductive Amination from Lignin cas.cn Utilizes renewable feedstocks, potential for one-pot synthesis.

Potential for Sustainable Chemical Synthesis Routes and Green Chemistry Applications

The principles of green chemistry are increasingly guiding synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Catalyst-Free and Metal-Free Reactions: A significant goal in green chemistry is the elimination of heavy metal catalysts, which are often toxic and costly. Metal-free synthesis of diaryl ethers using diaryliodonium salts is a prime example of a greener alternative. rsc.org Additionally, catalyst-free couplings of phenols with electron-deficient aryl halides via SNAr reactions, sometimes assisted by microwave irradiation, offer a rapid and clean synthetic route. organic-chemistry.org

Sustainable Feedstocks: The chemical industry is actively seeking to replace petroleum-based starting materials with renewable ones. Lignin, a major component of biomass, is a rich source of aromatic compounds. Recent research has demonstrated the feasibility of converting lignin-derived oils directly into benzylamines, presenting a sustainable pathway for obtaining this key functional group. cas.cn This approach could be adapted for the synthesis of the benzylamine portion of this compound.

Green Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents is a core tenet of green chemistry. Research has shown that some coupling reactions can be performed in water. For instance, an "on-water" synthesis of quinolines uses benzylamine as a recyclable nucleophilic catalyst, highlighting the potential for aqueous media in reactions involving this moiety. organic-chemistry.org

Interdisciplinary Research Opportunities Involving the Scaffold (e.g., beyond traditional organic chemistry)

The unique combination of a diaryl ether and a benzylamine in one molecule opens up numerous opportunities for interdisciplinary research.

Materials Science: Diaryl ether linkages are known for their thermal and chemical stability, making them important components in high-performance polymers. The this compound scaffold could be explored as a monomer or a building block for new functional polymers or materials with unique optical or electronic properties.

Computational Chemistry: The flexibility of the ether linkage and the potential for hydrogen bonding from the amine group make this scaffold an interesting subject for computational modeling. Theoretical studies could provide deep insights into its conformational preferences, electronic structure, and interactions with biological targets or other molecules, guiding experimental work in both medicinal chemistry and materials science. nih.gov

Identification of Unexplored Mechanistic Pathways and Novel Functions

Despite decades of research into the synthesis of diaryl ethers and benzylamines, there are still mechanistic questions to be answered and new functions to be discovered.

Mechanistic Studies: The precise mechanisms of many modern coupling reactions are still areas of active investigation. For example, while the general catalytic cycles for Buchwald-Hartwig amination and etherification are understood, subtle ligand and substrate effects can lead to unexpected outcomes. Studying the synthesis of this compound with these advanced methods could provide a valuable case study for elucidating finer mechanistic details. The role of additives and the nature of the active catalytic species are often complex, and a deeper understanding could lead to the development of even more efficient catalysts. researchgate.net

Exploring Novel Functions with AI: The ultimate future direction is the discovery of entirely new applications for this scaffold. AI and machine learning can play a crucial role here. By screening the structure against vast databases of biological targets or material properties, computational tools may identify potential functions that have not been considered. arxiv.org For instance, an AI model might predict an affinity for a novel protein target, opening up a new line of therapeutic research, or suggest potential as a component in an organic light-emitting diode (OLED). This data-driven approach to discovery complements traditional hypothesis-driven research and has the potential to unlock the full, unexplored potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyphenoxy)-benzylamine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a structurally similar compound, 2-(2-Methoxyphenoxy)ethylamine, is synthesized via nucleophilic substitution of 2-methoxyphenol with a halogenated ethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF) . For benzylamine derivatives, reductive amination of aldehydes (e.g., 2-(2-methoxyphenoxy)benzaldehyde) with ammonia or ammonium acetate, using NaBH₄ or Pd/C-H₂ as reducing agents, is a viable route. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For example, impurities in carvedilol derivatives containing the 2-(2-methoxyphenoxy)ethyl group are quantified using reversed-phase C18 columns with acetonitrile/water gradients . Mass spectrometry (LC-MS) further confirms molecular integrity, while nuclear magnetic resonance (NMR) (¹H, ¹³C) validates structural assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and benzylamine NH₂ (δ ~1.5–2.5 ppm, broad).
  • IR Spectroscopy : Confirms O–CH₃ (≈1250 cm⁻¹), aromatic C=C (≈1600 cm⁻¹), and NH₂ stretches (≈3350 cm⁻¹).
  • High-Resolution MS : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₅NO₂: calc. 229.1103, obs. 229.1105) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for methoxy-substituted benzylamine derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical or regiochemical variations. For example, 2-Methoxyamphetamine exhibits weaker serotoninergic activity compared to its para- and meta-isomers due to steric hindrance at the ortho position . For this compound, comparative molecular docking studies (using software like AutoDock) and in vitro receptor-binding assays (e.g., radioligand displacement) can clarify structure-activity relationships .

Q. What strategies are used to analyze stability and degradation products of this compound under varying conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways. For instance, oxidation of the methoxy group to quinones or hydrolysis of the benzylamine to benzaldehyde derivatives may occur. Forced degradation (e.g., exposure to H₂O₂ or acidic/basic conditions) isolates products, which are characterized via tandem MS/MS and compared to reference standards .

Q. How does the methoxy group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : The methoxy group enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability. In vivo studies in rodents (e.g., intravenous vs. oral administration) quantify bioavailability using LC-MS/MS. Metabolite identification via hepatic microsome incubations reveals O-demethylation as a primary metabolic pathway .

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2-(2-Methoxyphenoxy)-benzylamine

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